Dual-Modification Metabolic Signature: Combined Hydroxylation and Hydrolysis vs. Single-Modification Metabolites
MAB-CHMINACA metabolite M3 RM is distinguished from the predominant in vivo urinary metabolites M1 and M11 by its unique dual-site modification (cyclohexyl hydroxylation + terminal amide hydrolysis). In an authentic human urine specimen, the primary metabolites detected were M1 (4-monohydroxycyclohexylmethyl, concentration 2.17 ± 0.15 ng/mL) and the dihydroxylated M11 (10.2 ± 0.3 ng/mL) . M3, incorporating a carboxylic acid moiety from amide hydrolysis absent in M11 and the hydroxylation absent in the simple hydrolysis product M2, provides a chromatographically distinct retention time and mass spectrometric fragmentation profile . This structural distinction is critical for method specificity, as reliance solely on M1 or M11 standards fails to verify correct isomer assignment in hepatocyte incubation studies, where M3 can co-elute with other hydroxylated regioisomers .
| Evidence Dimension | Metabolic Modification Type and In Vivo Abundance |
|---|---|
| Target Compound Data | M3 RM: Dual modification (cyclohexyl hydroxylation + terminal amide hydrolysis); not detected as predominant in the single authenticated human urine case |
| Comparator Or Baseline | M1: Monohydroxylation only; urine concentration 2.17 ± 0.15 ng/mL. M11: Dihydroxylation only; urine concentration 10.2 ± 0.3 ng/mL |
| Quantified Difference | M3 represents a distinct reaction pathway (amide hydrolysis) that M11 lacks; M1 and M11 are the quantitatively predominant in vivo endpoints, while M3 is an essential in vitro and reference standard |
| Conditions | Authentic human urine specimen analyzed by QuEChERS extraction and LC-MS/MS |
Why This Matters
Procuring M3 RM ensures coverage of the amide hydrolysis pathway, which is not represented by the more abundant M1 and M11 standards, enabling comprehensive analytical method validation for both in vivo and in vitro detection schemes.
- [1] Hasegawa K, Minakata K, Gonmori K, et al. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. Drug Test Anal. 2018;10(2):365-371. View Source
- [2] Carlier J, Diao X, Sempio C, Huestis MA. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. AAPS J. 2017;19(2):568-577. View Source
- [3] mzCloud – Advanced Mass Spectral Database. MAB-CHMINACA metabolite M3. Reference 6000. View Source
